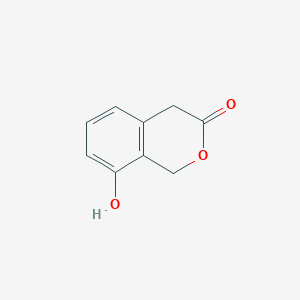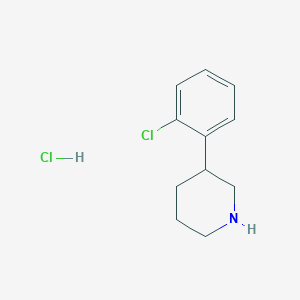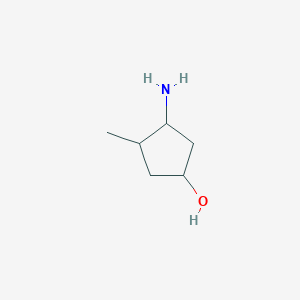
3-(furan-3-yl)-1H-pyridazin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(furan-3-yl)-1H-pyridazin-6-one is a heterocyclic compound that features a furan ring fused to a pyridazinone moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(furan-3-yl)-1H-pyridazin-6-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of furan-3-carboxylic acid with hydrazine hydrate can lead to the formation of the pyridazinone ring . The reaction typically requires a catalyst and is carried out under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes steps such as esterification, cyclization, and purification to obtain the desired compound in high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
3-(furan-3-yl)-1H-pyridazin-6-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The pyridazinone moiety can be reduced to form dihydropyridazinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and pyridazinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include various substituted furan and pyridazinone derivatives, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .
Aplicaciones Científicas De Investigación
3-(furan-3-yl)-1H-pyridazin-6-one has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Medicine: The compound has potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.
Mecanismo De Acción
The mechanism of action of 3-(furan-3-yl)-1H-pyridazin-6-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(furan-2-yl)-1H-pyridazin-6-one
- 3-(furan-4-yl)-1H-pyridazin-6-one
- 3-(thiophen-3-yl)-1H-pyridazin-6-one
Uniqueness
3-(furan-3-yl)-1H-pyridazin-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .
Propiedades
Fórmula molecular |
C8H6N2O2 |
|---|---|
Peso molecular |
162.15 g/mol |
Nombre IUPAC |
3-(furan-3-yl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C8H6N2O2/c11-8-2-1-7(9-10-8)6-3-4-12-5-6/h1-5H,(H,10,11) |
Clave InChI |
OYOIGOMIQQPXMM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)NN=C1C2=COC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


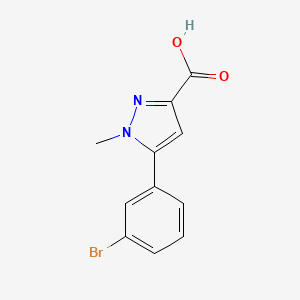
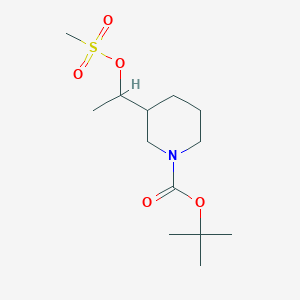
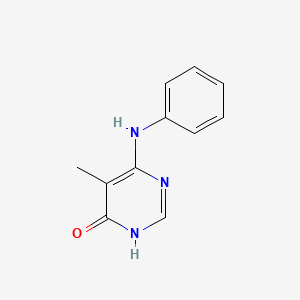
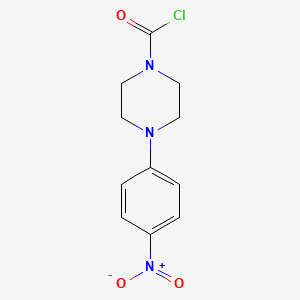
![2-[(2,6-Dichloro-4-nitrophenyl)methyl]-5-methyl-1,3-benzothiazole](/img/structure/B13882564.png)
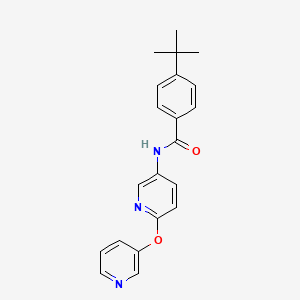

![1-Imidazo[1,2-a]pyridin-6-ylpropan-1-amine](/img/structure/B13882593.png)
